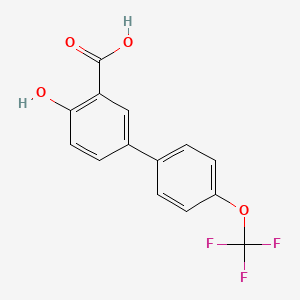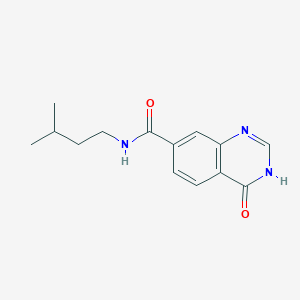
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide undergoes various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of quinazoline-4-one derivatives
Reduction: Formation of 4-aminoquinazoline derivatives
Substitution: Formation of various substituted quinazoline derivatives
科学的研究の応用
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
4-hydroxyquinazoline: Lacks the N-(3-methylbutyl) and carboxamide groups.
4-hydroxy-2-quinolone: Similar structure but different functional groups and biological activities.
2,4-dibenzylaminoquinazoline: Exhibits cytostatic and apoptotic effects against cancer cells.
Uniqueness
4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
N-(3-methylbutyl)-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)5-6-15-13(18)10-3-4-11-12(7-10)16-8-17-14(11)19/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)(H,16,17,19) |
InChIキー |
ZQANQOCPSCPYNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


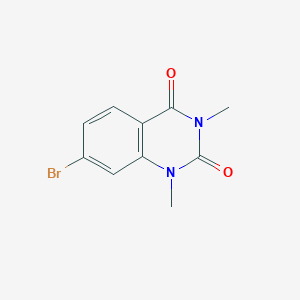
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
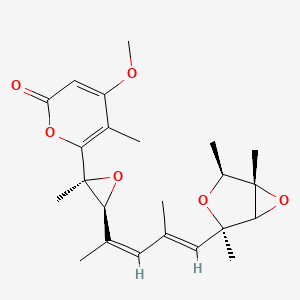
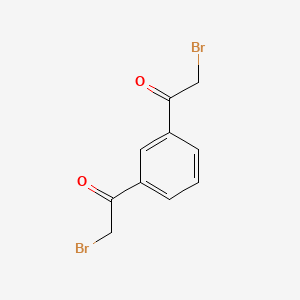

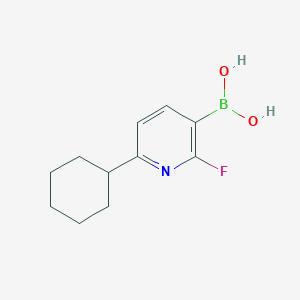
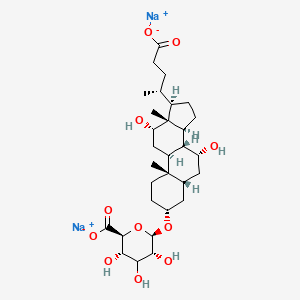
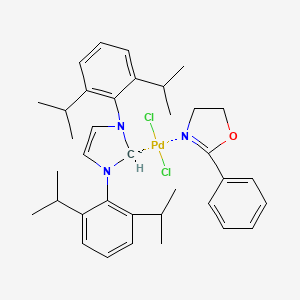
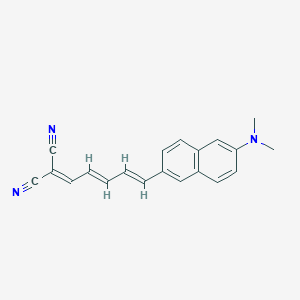
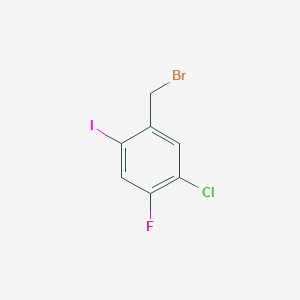
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
